N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
Description
N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 2-oxo-2-phenylethylsulfanyl group at position 5 and a 2-(thiophen-2-yl)acetamide moiety at position 2. This structure combines hydrophobic (phenyl, thiophene) and hydrogen-bonding (acetamide, sulfanyl) groups, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S3/c20-13(11-5-2-1-3-6-11)10-23-16-19-18-15(24-16)17-14(21)9-12-7-4-8-22-12/h1-8H,9-10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKQAOSXNDDDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a compound that belongs to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its anticancer, antibacterial, and antiviral properties.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antibacterial : Activity against a range of bacterial strains.
- Antiviral : Inhibition of viral replication.
Table 1: Biological Activities of 1,3,4-Thiadiazole Derivatives
Anticancer Activity
This compound has shown promising anticancer properties. A study involving various derivatives indicated that compounds with similar structures exhibited significant growth inhibition in cancer cell lines.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that derivatives of thiadiazole effectively inhibited cell proliferation in several cancer types:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent activity against breast cancer cells.
- Acute Promyelocytic Leukemia (HL-60) : Another derivative showed an IC50 of 9.6 µM and downregulated MMP2 and VEGFA expression levels .
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis and disrupting cell cycle progression. For instance, the compound's ability to induce G2/M phase arrest has been documented .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies indicate that certain thiadiazole derivatives can inhibit the growth of various bacterial strains.
Case Study: Cytotoxicity Assessment
In a cytotoxicity assessment using the MTT assay on human cancer cell lines (HT29, A431, and PC3), one derivative demonstrated significant cytotoxic effects specifically against A431 cells while showing minimal effects on normal human dermal fibroblasts (HDF) . The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Antiviral Activity
The antiviral properties of compounds related to this compound have been highlighted in studies focusing on viral polymerases.
Example: Dengue Virus Inhibition
Research indicates that certain derivatives exhibit submicromolar activity against all four dengue virus serotypes. These compounds act as non-nucleoside inhibitors targeting the NS5 RdRp enzyme crucial for viral replication .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds derived from the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines. One study evaluated the cytotoxic effects of novel 2-acetamide derivatives against human cancer cell lines HT-29, A431, and PC3. The results indicated that specific derivatives induced apoptosis in A431 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 10.5 | Induces apoptosis via Bax/Bcl-2 modulation |
| 9d | HT-29 | 15.0 | Inhibits VEGFR-2 phosphorylation |
Anti-inflammatory Properties
Thiadiazole derivatives have also been studied for their anti-inflammatory effects. Compounds containing the thiadiazole structure have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide have been documented as well. Research indicates that thiadiazole derivatives exhibit significant activity against a range of bacteria and fungi. For example, a study demonstrated that certain thiadiazole compounds displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The ability to modulate apoptotic pathways is crucial for its anticancer activity.
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of carbonic anhydrase enzymes, which are implicated in various diseases including cancer .
Case Study 1: Anticancer Evaluation
A series of novel thiadiazole derivatives were synthesized and tested for their anticancer efficacy. The study involved evaluating their cytotoxicity on different cancer cell lines using MTT assays. The most effective compound was identified as having an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, a derivative was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to control groups, suggesting potential for therapeutic use in inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues with Varying Sulfanyl Substituents
Compounds sharing the 1,3,4-thiadiazol-2-yl-acetamide scaffold but differing in sulfanyl substituents (e.g., alkyl, aryl, or heteroaryl groups) exhibit distinct physicochemical and biological profiles:
Key Observations :
- Substituent Bulkiness : Bulky groups (e.g., adamantyl in compound 50 ) may enhance thermal stability but reduce solubility.
- Electron-Withdrawing Groups: Chlorine in 5j increases polarity, reflected in higher melting points compared to non-halogenated analogs.
- Yield Trends : Benzylthio derivatives (e.g., 5h ) often exhibit higher yields (88%) than methylthio analogs (72% for 5k ), possibly due to improved reaction kinetics.
Functional Group Modifications in the Acetamide Moiety
Variations in the acetamide side chain influence biological activity and solubility:
Key Observations :
- Thiophene vs. Aryl Groups : The thiophene ring in the target compound may improve binding to hydrophobic enzyme pockets compared to phenyl (5e ) or adamantyl (50 ) groups.
Spectral and Computational Data Comparison
Spectral characteristics (IR, NMR, HRMS) and computational modeling provide insights into structural stability and reactivity:
Key Observations :
Q & A
Q. What are the optimal synthetic routes for N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiadiazole ring formation, followed by sulfanyl group introduction via nucleophilic substitution (e.g., using 2-oxo-2-phenylethyl thiol), and final acylation with 2-(thiophen-2-yl)acetic acid. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during thiadiazole formation .
- Catalysts : Triethylamine or NaH facilitates deprotonation and nucleophilic attack .
Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio for thiol coupling) .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming aromatic protons (δ 7.2–8.1 ppm for thiophene/phenyl groups) and acetamide carbonyl signals (δ ~170 ppm) . Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or deuterated solvents resolve ambiguities .
- FT-IR : Validates thiadiazole (C=N stretch at ~1600 cm⁻¹) and thioether (C-S at ~680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragments (e.g., loss of thiophen-2-ylacetamide group) .
Advanced Research Questions
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The thiophene and phenyl groups exhibit π-π stacking with hydrophobic pockets, while the thiadiazole ring participates in hydrogen bonding .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., sulfanyl group flexibility impacting binding kinetics) .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with IC50 values from enzymatic assays .
Q. How should contradictory data in biological assays (e.g., cytotoxicity vs. anticancer activity) be reconciled?
- Methodological Answer :
- Dose-Response Curves : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows. For example, low cytotoxicity (IC50 > 50 µM in normal cells) coupled with potent anticancer activity (IC50 < 10 µM in HeLa cells) suggests selectivity .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake). Discrepancies may arise from cell-line-specific metabolic pathways .
- Redox Profiling : Measure ROS generation via DCFH-DA assays; high ROS in cancer cells may explain selective toxicity .
Q. What strategies improve the compound’s solubility and bioavailability without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide moiety to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
